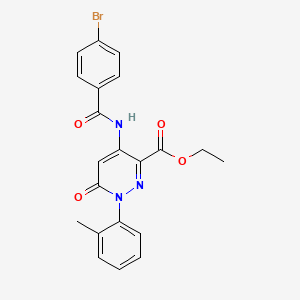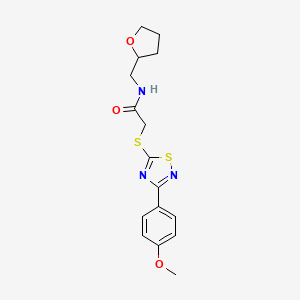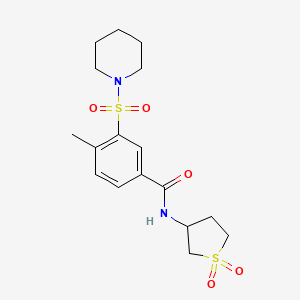
Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, also known as BRD-9424, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of dihydropyridazine derivatives and has been synthesized using various methods.
Mécanisme D'action
Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exerts its anticancer effects by binding to the bromodomain of BRD4. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, which are involved in the regulation of gene expression. By binding to the bromodomain, Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate prevents the interaction between BRD4 and acetylated lysine residues, thereby inhibiting the activity of BRD4 and suppressing the growth of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has been found to have significant biochemical and physiological effects on cancer cells. In vitro studies have shown that Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have also demonstrated the anticancer effects of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is its specificity for BRD4. Unlike other drugs that target multiple proteins, Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate specifically targets BRD4, which reduces the risk of off-target effects. However, one of the limitations of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective formulations of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate in other diseases beyond cancer, such as inflammatory disorders and neurological diseases.
Conclusion:
In conclusion, Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for BRD4 and its ability to inhibit the growth of cancer cells make it a valuable tool for studying the role of BRD4 in cancer development and progression. With further research and development, Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate could potentially lead to the development of new and more effective treatments for cancer and other diseases.
Méthodes De Synthèse
Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction between ethyl 4-oxo-6-phenyl-1,4-dihydropyridazine-3-carboxylate and 4-bromobenzoyl chloride in the presence of a base. This reaction results in the formation of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate as a white solid with a high yield.
Applications De Recherche Scientifique
Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has shown potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the growth of cancer cells by targeting a specific protein called BRD4. BRD4 is a transcriptional regulator that plays a crucial role in the development and progression of cancer. By inhibiting the activity of BRD4, Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can effectively suppress the growth of cancer cells.
Propriétés
IUPAC Name |
ethyl 4-[(4-bromobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-16(23-20(27)14-8-10-15(22)11-9-14)12-18(26)25(24-19)17-7-5-4-6-13(17)2/h4-12H,3H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRPZUUUVAILBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2842016.png)






![(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2842026.png)
![2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B2842027.png)

![2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2842029.png)
![1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone](/img/structure/B2842034.png)
![4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2842038.png)